
Roflumilast
Übersicht
Beschreibung
Roflumilast ist ein selektiver, langwirksamer Inhibitor des Enzyms Phosphodiesterase-4 (PDE-4). Es wird hauptsächlich zur Behandlung von chronisch obstruktiver Lungenerkrankung (COPD), Plaque-Psoriasis, Seborrhoischer Dermatitis und atopischer Dermatitis eingesetzt . Die Verbindung hat signifikante entzündungshemmende Wirkungen und wurde 2010 in der Europäischen Union und 2011 in den Vereinigten Staaten für die medizinische Anwendung zugelassen .
Herstellungsmethoden
This compound kann aus 4-Difluormethoxy-3-hydroxybenzaldehyd und Brommethylcyclopropan durch O-Alkylierung, Oxidation und N-Acylierung synthetisiert werden . Zu den wichtigsten Schritten in der Synthese gehören:
O-Alkylierung: Dieser Schritt umfasst die Reaktion von 4-Difluormethoxy-3-hydroxybenzaldehyd mit Brommethylcyclopropan.
Oxidation: Das Zwischenprodukt aus dem O-Alkylierungsschritt wird dann oxidiert.
N-Acylierung: Der letzte Schritt beinhaltet die N-Acylierung des oxidierten Produkts mit 3,5-Dichlorpyridin-4-amin.
Für die industrielle Produktion wird Natriumhydroxid als Alkali im letzten Schritt verwendet, was im Vergleich zu anderen Alkalien wie Natriumhydrid oder Kalium-tert-butoxid wirtschaftliche Vorteile für die Produktion im großen Maßstab bietet .
Vorbereitungsmethoden
Roflumilast can be synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . The key steps in the synthesis include:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane.
Oxidation: The intermediate product from the O-alkylation step is then oxidized.
N-Acylation: The final step involves the N-acylation of the oxidized product with 3,5-dichloropyridine-4-amine.
For industrial production, sodium hydroxide is used as the alkali in the last step, which offers economic advantages for scale-up production compared to other alkalis like sodium hydride or potassium tert-butoxide .
Analyse Chemischer Reaktionen
Roflumilast durchläuft verschiedene Arten von chemischen Reaktionen:
Substitution: Die N-Acylierungsreaktion während der Synthese ist eine nucleophile Substitutionsreaktion.
Häufig verwendete Reagenzien in diesen Reaktionen sind Brommethylcyclopropan, Natriumhydroxid und 3,5-Dichlorpyridin-4-amin . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound-N-Oxid .
Wissenschaftliche Forschungsanwendungen
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor that reduces the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP), exerting anti-inflammatory effects . While originally developed to treat asthma, it has found clinical benefits for chronic obstructive pulmonary disease (COPD) . this compound has also been investigated for the treatment of atopic dermatitis and other conditions .
This compound Applications in COPD
This compound has been shown to reduce moderate-to-severe exacerbations and improve lung function in patients with COPD . Clinical studies have demonstrated that this compound improves lung function and reduces the risk of exacerbation . In patients with severe COPD, this compound reduces exacerbations and hospital admissions .
Efficacy and Safety in COPD
This compound decreases exacerbation and hospitalization rates in patients with severe COPD . AEs (adverse events) are common and frequently lead to discontinuation . Side effects are mainly gastrointestinal, with some patients discontinuing this compound therapy due to AEs . Meta-analyses have indicated that AE rates are approximately 10% higher in this compound users compared to placebo .
In a study on the effect of one-year treatment with this compound in severe chronic COPD, this compound produced a modest but significant improvement in lung function without changing the exacerbation rate .
This compound and Bronchiectasis
Research indicates a potential benefit of this compound in reducing the hazard ratio (HR) of moderate-to-severe exacerbation when COPD and bronchiectasis overlap .
This compound Applications in Asthma
This compound has been investigated in asthma and has been shown to reduce COPD exacerbation . this compound may play a role in treating inadequately controlled asthma with frequent exacerbation and needs further clinical evaluation . A crossover study of this compound and montelukast versus montelukast alone in moderate-to-severe asthma showed clinically meaningful changes in FEV1 and patient-reported outcomes in the this compound arm versus placebo .
This compound in Atopic Dermatitis
This compound cream 0.15% has shown promise in improving mild to moderate atopic dermatitis (AD) . Clinical trials have demonstrated that once-daily, nonsteroidal this compound cream improved AD, with significant improvements observed in vIGA-AD success by week 1 in one trial and week 2 in another trial .
Other Potential Applications
This compound is under investigation as a topical cream formulation for plaque psoriasis .
Safety and Tolerability
Wirkmechanismus
Roflumilast and its active metabolite, this compound N-oxide, selectively inhibit phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP) within inflammatory and structural cells . This inhibition results in the suppression of cytokine release and inhibition of lung infiltration by neutrophils and other leukocytes . The compound also attenuates pulmonary remodeling and mucociliary malfunction .
Vergleich Mit ähnlichen Verbindungen
Roflumilast ist einzigartig unter den Phosphodiesterase-4-Inhibitoren aufgrund seiner hohen Selektivität und seiner langwirksamen Natur . Zu ähnlichen Verbindungen gehören:
Budesonid/Formoterol: Ein kombinierter Inhalator, der bei COPD und Asthma eingesetzt wird.
Prednison: Ein Glukokortikoid, das zur Kontrolle von Entzündungen und Immunantworten eingesetzt wird.
This compound zeichnet sich durch seine spezifische Hemmung von PDE4 und seine signifikanten entzündungshemmenden Wirkungen aus, was es zu einem wertvollen Therapeutikum für chronisch-entzündliche Erkrankungen macht .
Biologische Aktivität
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and atopic dermatitis. This article delves into its biological activity, focusing on its mechanism of action, efficacy in clinical trials, and relevant case studies.
This compound exhibits potent inhibition of the PDE4 enzyme, which plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to reduced inflammation and improved airway function. The selectivity of this compound for PDE4 over other phosphodiesterase isoenzymes is significant:
PDE Isoenzyme | IC50 (µmol·L⁻¹) |
---|---|
PDE1 | >10 |
PDE2 | >10 |
PDE3 | >10 |
PDE4 | 0.0008 |
PDE5 | 8 |
The above table illustrates that this compound is over 100-fold more potent against PDE4 compared to cilomilast, another PDE4 inhibitor, making it a superior choice for therapeutic applications .
COPD Treatment
In clinical studies, this compound has shown significant efficacy in reducing exacerbations in patients with severe COPD. A randomized controlled trial demonstrated that patients receiving this compound had fewer exacerbations compared to those on placebo. Specifically, the study reported a reduction in exacerbation rates by approximately 17% over a one-year period .
Atopic Dermatitis
This compound cream (0.15%) has also been evaluated for its effectiveness in treating atopic dermatitis. In two randomized trials (INTEGUMENT-1 and INTEGUMENT-2), patients treated with this compound showed significantly higher rates of success in achieving clear or almost clear skin compared to those receiving vehicle cream:
Trial | This compound Success Rate | Vehicle Success Rate | P-value |
---|---|---|---|
INTEGUMENT-1 | 32.0% | 15.2% | < .001 |
INTEGUMENT-2 | 28.9% | 12.0% | < .001 |
These findings indicate that this compound is effective in improving skin conditions associated with atopic dermatitis .
Neutrophilic Inflammation
In pre-clinical studies involving animal models, this compound has been shown to reduce neutrophilic inflammation and mucus hypersecretion, common features of COPD. For example, a study demonstrated that this compound significantly decreased the accumulation of neutrophils in bronchoalveolar lavage fluid following exposure to inflammatory stimuli .
MUC5AC Expression
MUC5AC is a mucin gene whose expression is often increased in COPD patients. Research conducted by Mata et al. revealed that this compound effectively suppressed MUC5AC mRNA and protein expression in human airway epithelial cells stimulated with epidermal growth factor (EGF). The potency order was as follows: this compound > rolipram > cilomilast, indicating its superior efficacy in modulating mucus production .
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044123 | |
Record name | Roflumilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
Record name | Roflumilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast. | |
Record name | Roflumilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
162401-32-3 | |
Record name | Roflumilast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162401-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roflumilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162401323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roflumilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Roflumilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Roflumilast | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6C6ZOP5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.